molecular formula C12H12N2O4S2 B7542499 N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B7542499
M. Wt: 312.4 g/mol
InChI Key: AQQMYPPUBJLZLO-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and tumor invasion. CAs are involved in the regulation of pH in various tissues. Inhibition of these enzymes by N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Biochemical and Physiological Effects
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and CAs, which leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been found to have antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its ability to inhibit the activity of MMPs and CAs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the development of new drugs for the treatment of various diseases. The limitations of using N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and arthritis. Another direction is the study of its potential use as a diagnostic tool for the detection of MMP and CA activity in various tissues. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.

Synthesis Methods

The synthesis of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been achieved using several methods. One such method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanamine in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanol in the presence of a base. Both these methods have been found to be effective in producing the desired compound.

Scientific Research Applications

N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and inflammation.

properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-20(16,14-6-9-7-19-8-13-9)10-1-2-11-12(5-10)18-4-3-17-11/h1-2,5,7-8,14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQMYPPUBJLZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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